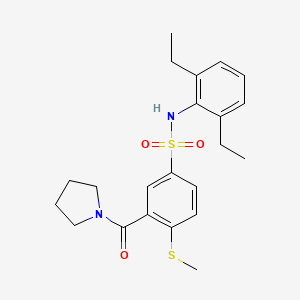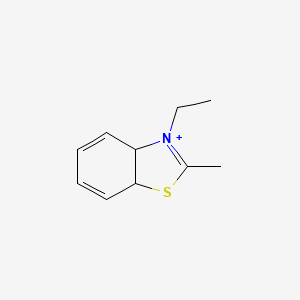
2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene hydrochloride is an organic compound with the molecular formula C8H6ClF4. It is a colorless to pale yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene hydrochloride involves the reaction of 2-Chloro-4-fluorotoluene with trifluoromethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: It is also involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene hydrochloride involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound acts as an electrophile, attracting nucleophiles to replace the chlorine or fluorine atoms. In coupling reactions, it participates in the formation of carbon-carbon bonds through the catalytic action of palladium, which facilitates the transfer of organic groups between reactants .
類似化合物との比較
2-Chloro-4-fluorotoluene: Similar in structure but lacks the trifluoromethyl group.
4-Chloro-1-(trifluoromethyl)benzene: Similar but lacks the fluorine atom at the 4-position.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar but without the methyl group.
Uniqueness: The presence of both chlorine and fluorine atoms, along with the trifluoromethyl and methyl groups, makes 2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene hydrochloride unique. This combination of substituents imparts specific chemical properties, such as increased reactivity in substitution and coupling reactions, and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H6Cl2F4 |
|---|---|
分子量 |
249.03 g/mol |
IUPAC名 |
3-chloro-1-fluoro-4-methyl-2-(trifluoromethyl)benzene;hydrochloride |
InChI |
InChI=1S/C8H5ClF4.ClH/c1-4-2-3-5(10)6(7(4)9)8(11,12)13;/h2-3H,1H3;1H |
InChIキー |
RYFMMFAYZFABPL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)F)C(F)(F)F)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472581.png)

![2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12472593.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12472594.png)
![5-Chloro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12472596.png)

![4,9,14-trimethyl-3,8,13-tri(propan-2-yl)-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B12472613.png)
![Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate](/img/structure/B12472619.png)
![4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile](/img/structure/B12472635.png)
![2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12472648.png)

![N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide](/img/structure/B12472667.png)

